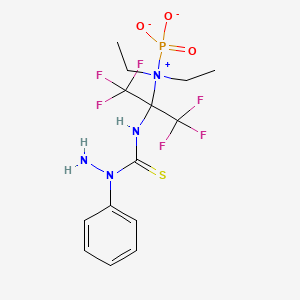
2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane is a complex organic compound that features a combination of phosphonate, hexafluoro, and phenylhydrazine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane typically involves multi-step organic reactions. The starting materials may include diethyl phosphonate, hexafluoropropane derivatives, and phenylhydrazine. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process may also involve purification steps such as crystallization, distillation, or chromatography to achieve the required purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction could produce phosphonate hydrides. Substitution reactions may result in derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development or diagnostic agents.
Industry: Utilized in the production of specialty chemicals, polymers, or other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphonate derivatives, hexafluoropropane compounds, and phenylhydrazine derivatives. Examples include:
- Diethyl phosphonate
- Hexafluoropropane-1,3-diol
- Phenylhydrazine-1-carbothioamide
Uniqueness
What sets 2-(diethylphosphonatoamino)-1,1,1,3,3,3-hexafluoro-2-(N1-phenylhydrazine-1-carbothioamido)propane apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H18F6N4O3PS- |
|---|---|
Peso molecular |
467.35 g/mol |
Nombre IUPAC |
[2-[[amino(phenyl)carbamothioyl]amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]-diethyl-phosphonatoazanium |
InChI |
InChI=1S/C14H19F6N4O3PS/c1-3-24(4-2,28(25,26)27)12(13(15,16)17,14(18,19)20)22-11(29)23(21)10-8-6-5-7-9-10/h5-9H,3-4,21H2,1-2H3,(H2-,22,25,26,27,29)/p-1 |
Clave InChI |
AASUVODPMSTAMF-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](CC)(C(C(F)(F)F)(C(F)(F)F)NC(=S)N(C1=CC=CC=C1)N)P(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



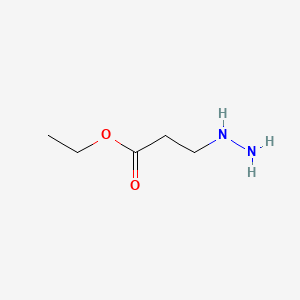
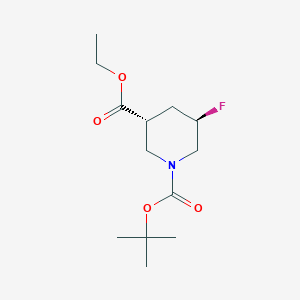
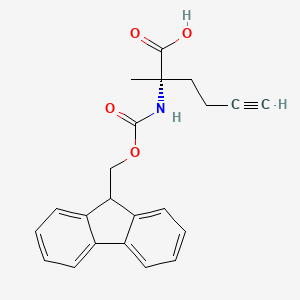
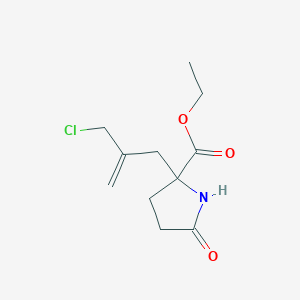



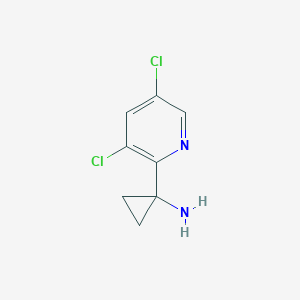
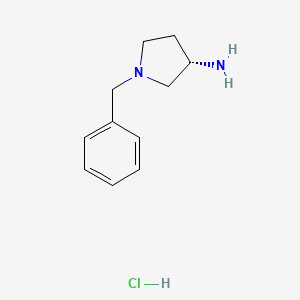
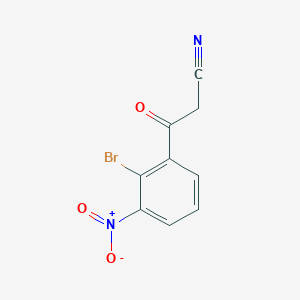
![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)
![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)
![3-[(Difluoromethyl)sulphanyl]phenyl methyl ether](/img/structure/B12839353.png)
